![molecular formula C14H14N2O2 B5849928 3-ethoxy-N-3-pyridinylbenzamide CAS No. 5752-85-2](/img/structure/B5849928.png)
3-ethoxy-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-3-pyridinylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively researched due to its potential as a novel analgesic drug. This compound is a member of the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to have analgesic effects.
Wirkmechanismus
3-ethoxy-N-3-pyridinylbenzamide acts as an agonist of nicotinic acetylcholine receptors, which are found in the nervous system. These receptors are involved in the transmission of pain signals, and activation of these receptors by 3-ethoxy-N-3-pyridinylbenzamide leads to the release of neurotransmitters that inhibit pain transmission. 3-ethoxy-N-3-pyridinylbenzamide has been shown to have a high affinity for certain subtypes of nicotinic acetylcholine receptors, making it a selective analgesic agent.
Biochemical and Physiological Effects:
3-ethoxy-N-3-pyridinylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to analgesia and a sense of euphoria. 3-ethoxy-N-3-pyridinylbenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-ethoxy-N-3-pyridinylbenzamide has several advantages for use in lab experiments. It is a selective agonist of nicotinic acetylcholine receptors, making it a useful tool for studying the role of these receptors in pain transmission. 3-ethoxy-N-3-pyridinylbenzamide has also been shown to have a long duration of action, making it useful for studying the effects of chronic pain. However, 3-ethoxy-N-3-pyridinylbenzamide has several limitations, including its potential to induce addiction and tolerance, making it less suitable for long-term use.
Zukünftige Richtungen
There are several future directions for research on 3-ethoxy-N-3-pyridinylbenzamide. One area of interest is the development of new analogs of 3-ethoxy-N-3-pyridinylbenzamide with improved pharmacokinetic properties. Another area of interest is the development of combination therapies that include 3-ethoxy-N-3-pyridinylbenzamide and other analgesic agents. Additionally, further research is needed to fully understand the mechanism of action of 3-ethoxy-N-3-pyridinylbenzamide and its potential for use in the treatment of pain.
Synthesemethoden
The synthesis of 3-ethoxy-N-3-pyridinylbenzamide involves several steps, including the preparation of 3-ethoxyaniline, the formation of a pyridine ring, and the attachment of a benzamide group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-3-pyridinylbenzamide has been extensively studied for its potential as an analgesic drug. It has been found to be effective in treating acute and chronic pain in animal models, including neuropathic pain. 3-ethoxy-N-3-pyridinylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory pain.
Eigenschaften
IUPAC Name |
3-ethoxy-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-7-3-5-11(9-13)14(17)16-12-6-4-8-15-10-12/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGNEWOZIATKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355263 |
Source
|
Record name | 3-Ethoxy-N-pyridin-3-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-N-pyridin-3-yl-benzamide | |
CAS RN |
5752-85-2 |
Source
|
Record name | 3-Ethoxy-N-pyridin-3-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.